molecular formula C13H10F2N2O2 B5501421 2-(2,4-difluorophenoxy)-N-pyridin-3-ylacetamide

2-(2,4-difluorophenoxy)-N-pyridin-3-ylacetamide

Cat. No.: B5501421
M. Wt: 264.23 g/mol
InChI Key: NRRLTEOBGABBAF-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-N-pyridin-3-ylacetamide is an organic compound with a complex structure that includes both fluorinated aromatic rings and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-N-pyridin-3-ylacetamide typically involves the reaction of 2,4-difluorophenol with 3-pyridinecarboxylic acid, followed by amide formation. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The fluorine atoms in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-N-pyridin-3-ylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and pyridine moiety allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: Another compound with a similar structure but different functional groups.

    N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamides: These compounds have similar core structures but different substituents, leading to different biological activities.

Uniqueness

2-(2,4-Difluorophenoxy)-N-pyridin-3-ylacetamide is unique due to its specific combination of fluorinated aromatic rings and a pyridine moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2/c14-9-3-4-12(11(15)6-9)19-8-13(18)17-10-2-1-5-16-7-10/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRLTEOBGABBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330177
Record name 2-(2,4-difluorophenoxy)-N-pyridin-3-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49719009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351061-27-3
Record name 2-(2,4-difluorophenoxy)-N-pyridin-3-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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